molecular formula C11H12Br2N2O2 B6195551 ethyl 2-(bromomethyl)imidazo[1,2-a]pyridine-5-carboxylate hydrobromide CAS No. 2680537-12-4

ethyl 2-(bromomethyl)imidazo[1,2-a]pyridine-5-carboxylate hydrobromide

Cat. No.: B6195551
CAS No.: 2680537-12-4
M. Wt: 364
InChI Key:
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Description

Ethyl 2-(bromomethyl)imidazo[1,2-a]pyridine-5-carboxylate hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core, a bromomethyl group, and an ethyl ester group. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(bromomethyl)imidazo[1,2-a]pyridine-5-carboxylate hydrobromide typically involves the cyclization of 2-aminopyridine with α-bromoketones or α-chloroketones. One common method includes the condensation of 2-aminopyridine with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as metal-free and aqueous synthesis, have been developed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(bromomethyl)imidazo[1,2-a]pyridine-5-carboxylate hydrobromide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 2-(bromomethyl)imidazo[1,2-a]pyridine-5-carboxylate hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(bromomethyl)imidazo[1,2-a]pyridine-5-carboxylate hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of biological pathways. The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, influencing their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-(bromomethyl)imidazo[1,2-a]pyridine-5-carboxylate hydrobromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for chemical modifications and potential therapeutic applications.

Properties

CAS No.

2680537-12-4

Molecular Formula

C11H12Br2N2O2

Molecular Weight

364

Purity

95

Origin of Product

United States

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